Arformoterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

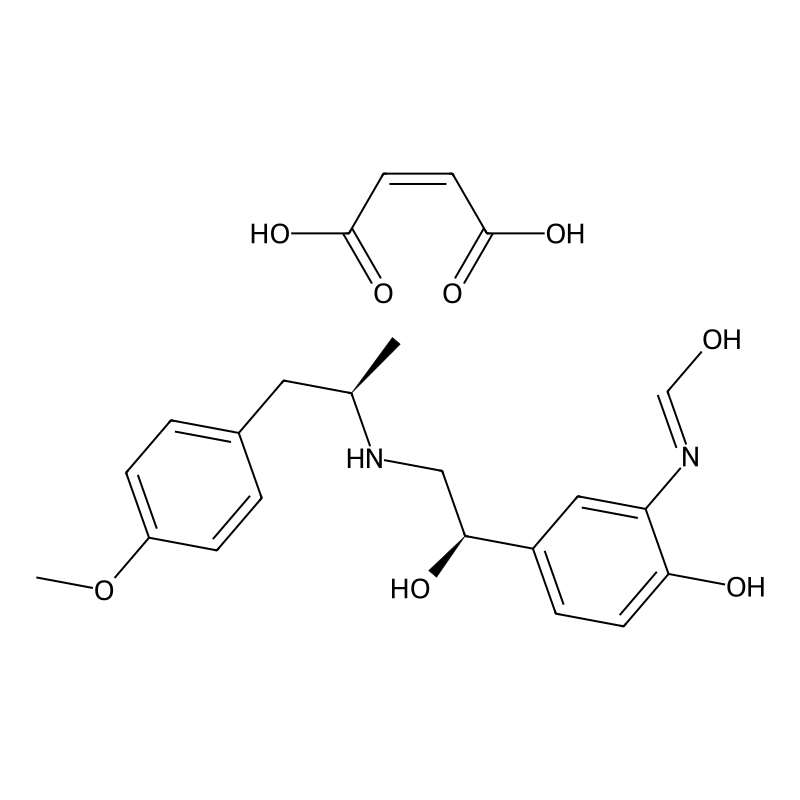

Arformoterol is a long-acting beta-2 adrenergic agonist specifically designed for the treatment of chronic obstructive pulmonary disease (COPD). It is the active (R,R)-enantiomer of formoterol, which means it has a higher potency and selectivity for beta-2 adrenergic receptors compared to its racemic counterpart. The chemical name of arformoterol tartrate is formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1 salt) with a molecular weight of 494.5 g/mol . It is marketed under the brand name Brovana and is administered via inhalation to provide relief from bronchoconstriction associated with COPD .

As a selective beta-2 adrenergic agonist, arformoterol exhibits significant bronchodilatory effects. It activates beta-2 adrenergic receptors located in the smooth muscle of the airways, leading to relaxation and dilation of bronchial passages, thus alleviating symptoms like wheezing and shortness of breath. Its efficacy is attributed to its ability to inhibit mast cell mediator release and reduce eosinophil influx in response to allergens . The drug has been shown to have a prolonged duration of action, with a half-life of approximately 26 hours, allowing for twice-daily dosing .

The synthesis of arformoterol typically involves several chemical steps that include the resolution of formoterol into its active enantiomer. One common method utilizes chiral resolution techniques or asymmetric synthesis approaches. The process may involve starting materials that are chemically modified through reactions such as alkylation and amination to yield the final product . Specific laboratory protocols often include purification steps like chromatography to isolate arformoterol from byproducts and impurities.

Arformoterol is primarily used in clinical settings for the maintenance treatment of bronchoconstriction in patients with COPD. It helps improve lung function and quality of life by reducing symptoms such as coughing and wheezing. The drug is not indicated for acute asthma attacks or as a rescue medication . Additionally, ongoing research explores its potential use in other respiratory conditions due to its bronchodilatory properties.

Arformoterol may interact with various medications, including aminophylline, theophylline, and certain antidepressants. Such interactions can enhance or diminish therapeutic effects or increase the risk of adverse reactions. Notably, there are concerns regarding its use alongside other long-acting beta-2 agonists due to an increased risk of asthma-related deaths associated with this class of drugs . Understanding these interactions is crucial for optimizing treatment regimens and ensuring patient safety.

Arformoterol belongs to a class of medications known as long-acting beta-2 adrenergic agonists (LABAs). Here are some similar compounds:

| Compound Name | Structure Type | Potency Compared to Arformoterol | Unique Features |

|---|---|---|---|

| Formoterol | Racemic mixture | Less potent than arformoterol | Contains both (R,R) and (S,S) enantiomers |

| Salmeterol | Long-acting beta agonist | Similar but generally less potent | Has a longer duration but different receptor binding profile |

| Indacaterol | Ultra-long acting | More potent | Provides once-daily dosing |

| Olodaterol | Long-acting | Comparable | Designed for once-daily administration |

Uniqueness: Arformoterol's unique feature lies in its higher potency as the (R,R)-enantiomer compared to other LABAs like formoterol and salmeterol. This enhanced potency allows for effective bronchodilation at lower doses, making it beneficial for patients requiring maintenance therapy for COPD .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Associated Chemicals

Wikipedia

Formoterol

Formoterol fumarate

FDA Medication Guides

Formoterol Fumarate

POWDER;INHALATION

NOVARTIS

06/02/2010

Perforomist

SOLUTION;INHALATION

MYLAN SPECLT

05/29/2019

Foradil

03/02/2016

Drug Warnings

Anaphylactic reactions, urticaria, angioedema, rash, and bronchospasm have been reported rarely with formoterol oral inhalation therapy.

Formoterol oral inhalation powder should not be initiated in patients with substantially worsening or acutely deteriorating asthma, which may be a life-threatening condition. Failure to respond to a previously effective dosage of formoterol may indicated substantially worsening asthma that requires reevaluation. If inadequate control of symptoms persists with supplemental beta2-agonist bronchodilator therapy (i.e., if there is a need to increase the dose or frequency of administration of the short-acting, inhaled bronchodilator), prompt reevaluation of asthma therapy is required, with special consideration given to the possible need for anti-inflammatory treatment (e.g., corticosteroids); however, extra/increased doses of formoterol should not be used in such situations.

Although uncommon at recommended dosages, clinically important changes in systolic and/or diastolic blood pressure, heart rate, and ECG (e.g. flattening of the T wave, prolongation of the QTc interval, ST-segment depression) have been associated with formoterol oral inhalation therapy and may necessitate discontinuance of the drug. Cardiovascular effects generally have resolved within a few hours. Like other sympathomimetic amines, formoterol should be used with caution in patients with cardiovascular disorders, especially coronary insufficiency, cardiac arrhythmias, or hypertension; in patient s withe seizure disorders or thyrotoxicosis; and in those who are unusually responsive to sympathomimetic amines.

For more Drug Warnings (Complete) data for FORMOTEROL (19 total), please visit the HSDB record page.

Biological Half Life

Mean terminal: 10 hours

Use Classification

Drugs for obstructive airway diseases -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

General Manufacturing Information

Information available in 2004 indicated that Formoterol was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Denmark, Greece, Ireland

Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Antigua & Barbuda, Argentina, Aruba, Australia, Austria, Bahamas, Barbados, Belgium, Belize, Bermuda, Brazil, Bulgaria, Canada, Cayman Islands, Chile, Colombia, Costa Rica, Czech Republic, Denmark, Dominican Republic, El Salvador, Ethiopia, Finland, France, Germany, Ghana, Greece, Grenada, Guatemala, Guyana, Haiti, Honduras, Hong Kong, Hungary, India, Indonesia, Ireland, Israel, Italy, Jamaica, Japan, Kenya, Libyan Arab Jamahiriya, Malawi, Malaysia, Malta, Mauritius, Mexico, Mozambique, Netherlands Antilles, Netherlands, New Zealand, Nicaragua, Nigeria, Norway, Panama, Poland, Portugal, Romania, Russian Federation, Saint Lucia, Saint Vincent & The Grenadines, Singapore, South Africa, Spain, Sudan, Suriname, Sweden, Switzerland, Thailand, Trinidad & Tobago, Turkey, Uganda, United Kingdom, United Republic of Tanzania, USA, Zambia, Zimbabwe (1,2) [NOTE: Information available in 2004 indicated that Formoterol fumerate was used in the manufacture of pharmaceutical preparations in the following countries: Argentina-DI, Spain-DI (2)] /Formoterol fumerate/

Information available in 2004 indicated that Formoterol hemifumerate was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Brazil, Portugal, Singapore, Spain /Formoterol hemifumerate/

Clinical Laboratory Methods

Interactions

May increase risk of arrhythmias in patients receiving halogenated hydrocarbon anesthesia.

Concomitant treatment /with tricyclic antidepressants, disopyramide, phenothiazines, procainamide or quinidine/may prolong the QTc interval and increase the risk of ventricular arrhythmias.

/Alcohol, levodopa, levothyroxine, oxytocin/ may impair cardiac tolerance towards beta2-sympathomimetics.

For more Interactions (Complete) data for FORMOTEROL (6 total), please visit the HSDB record page.

Dates

2: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2010 May;32(4):247-88. doi: 10.1358/mf.2010.32.4.1507200. PubMed PMID: 20508873.

3: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Sep;31(7):463-93. PubMed PMID: 19907722.

4: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

5: Bayes M, Rabasseda X, Prous JR. Gateways to Clinical Trials. Methods Find Exp Clin Pharmacol. 2002 Apr;24(3):159-84. Review. PubMed PMID: 12087878.